molecular formula C19H22BrN5O2 B2435192 1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034269-11-7

1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2435192
CAS No.: 2034269-11-7
M. Wt: 432.322
InChI Key: IPJHMTGGTYCBCN-UHFFFAOYSA-N
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Description

1-((1-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one ( 2034269-11-7) is a complex synthetic compound with a molecular formula of C19H22BrN5O2 and a molecular weight of 432.31 g/mol . Its sophisticated structure incorporates several pharmaceutically relevant motifs, including an azetidine ring, a 1,2,3-triazole linker, and a pyrrolidin-2-one group, which make it a valuable intermediate in medicinal chemistry and drug discovery research. The presence of the 1,2,3-triazole moiety is of particular interest. This functional group is often incorporated into target molecules using efficient, reliable synthetic protocols like Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" . This makes the compound a promising scaffold for constructing novel chemical entities for high-throughput screening and lead optimization. The specific structural features, including the 2-bromophenyl group, suggest potential for targeted molecular interactions, positioning this compound as a key intermediate in the development of new therapeutic agents . This product is offered in various quantities for research-scale experiments, with availability confirmed from specific stock (e.g., 1mg to 50mg) . It is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[[1-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN5O2/c20-17-5-2-1-4-14(17)7-8-19(27)24-12-16(13-24)25-11-15(21-22-25)10-23-9-3-6-18(23)26/h1-2,4-5,11,16H,3,6-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJHMTGGTYCBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CCC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule with potential biological activities. Its structure features multiple functional groups and rings, which may contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C19H22BrN5O2C_{19}H_{22}BrN_{5}O_{2}, with a molecular weight of approximately 432.3143 g/mol . The structure includes:

FeatureDescription
RingsAzetidine, triazole, and pyrrolidinone rings
Functional GroupsBromine atom on phenyl group; carbonyl from propanoyl
Hydrogen Bonding PotentialPresence of nitrogen atoms facilitating hydrogen bonding

These features suggest that the compound may exhibit conformational flexibility, enhancing its potential interactions with various biological targets.

Biological Activity

Research indicates that derivatives of this compound have shown moderate antitumor activity against specific cancer cell lines. The mechanisms underlying these effects are not fully elucidated but may involve the following pathways:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that certain derivatives can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Studies

  • Antitumor Activity : In vitro studies revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxicity.
    • For example, a related triazole derivative showed an IC50 of 0.0585 μg/mL against MCF-7 cells, indicating strong anticancer potential compared to established chemotherapeutics like Camptothecin (IC50 = 0.0057 μg/mL) .
  • Mechanistic Insights : The presence of the triazole moiety has been linked to enhanced biological activity through mechanisms such as:
    • Induction of apoptosis in cancer cells.
    • Modulation of signaling pathways involved in cell survival and proliferation.
PropertyValue
Molecular Weight432.3143 g/mol
DensityNot available
Melting PointNot available
Boiling PointNot available
SolubilityLikely influenced by functional groups

These properties are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.

Applications

The compound's structural characteristics suggest several potential applications:

  • Anticancer Therapeutics : Given its activity against cancer cell lines, it may serve as a lead compound for developing new anticancer drugs.
  • Pharmacological Research : Its unique structure could be explored for additional pharmacological properties, including antimicrobial and anti-inflammatory activities.

Preparation Methods

Synthesis of 3-Aminoazetidine Intermediate

The azetidine core is constructed via a modified Mitsunobu reaction followed by cyclization. Starting with (S)-(-)-ethyl lactate, nucleophilic substitution with 2-bromophenethylamine generates a secondary alcohol intermediate. Tosylation of the hydroxyl group facilitates displacement by an azide group, yielding 3-azidoazetidine. Key steps include:

  • Mitsunobu Reaction : (S)-(-)-ethyl lactate reacts with 2-bromophenethylamine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature, achieving 86% yield.
  • Reduction and Tosylation : The intermediate alcohol is reduced with diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM), followed by tosylation using tosyl chloride (TsCl) and triethylamine (Et₃N) to activate the leaving group (95% yield).
  • Azide Formation : Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 70°C introduces the azide functionality (78% yield).

Propanoylation of the Azetidine Nitrogen

The 3-azidoazetidine undergoes acylation with 3-(2-bromophenyl)propanoyl chloride to install the bromophenylpropanoyl moiety. Optimal conditions involve:

  • Reagents : 3-(2-Bromophenyl)propanoyl chloride (1.2 equiv), triethylamine (2.0 equiv) in anhydrous DCM at 0°C.
  • Mechanism : The reaction proceeds via nucleophilic acyl substitution, where the azetidine nitrogen attacks the electrophilic carbonyl carbon, displacing chloride.
  • Yield : 89% after purification by flash chromatography (hexane/ethyl acetate 4:1).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 4-(azetidin-3-yl)-1H-1,2,3-triazole scaffold is assembled via CuAAC between the azide-functionalized azetidine and a propargyl-pyrrolidin-2-one derivative:

  • Alkyne Preparation : Pyrrolidin-2-one is alkylated with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile (MeCN), yielding (prop-2-yn-1-yl)pyrrolidin-2-one (82% yield).
  • Cycloaddition Conditions : CuI (10 mol%), Hunig’s base (Et₃N, 2.0 equiv), and MeCN at room temperature for 3 hours. The reaction exhibits regioselectivity for the 1,4-disubstituted triazole.
  • Yield : 76–82% after silica gel chromatography.

Final Functionalization and Purification

The crude product is purified via recrystallization from ethanol/water (3:1) to remove copper residues. High-performance liquid chromatography (HPLC) confirms >98% purity (C18 column, 70:30 acetonitrile/water). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data validate the structure:

  • ¹H NMR (600 MHz, CDCl₃): δ 8.05 (s, 1H, triazole-H), 7.78–6.63 (m, 4H, bromophenyl-H), 4.61–4.48 (m, 2H, azetidine-CH₂), 3.69 (s, 3H, OCH₃), 1.24 (d, 3H, CH₃).
  • HRMS : m/z calculated for C₂₀H₂₂BrN₅O₂ [M+H]⁺: 468.1024; found: 468.1021.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Reference
Azetidine Formation Mitsunobu Reaction DIAD, PPh₃, THF, 0°C → rt 86
Propanoylation Acylation DCM, Et₃N, 0°C 89
Triazole Synthesis CuAAC CuI, Et₃N, MeCN, rt 76–82
Purification Recrystallization Ethanol/water (3:1) 98

Mechanistic Insights and Optimization

  • Steric Effects : Bulky substituents on the azetidine (e.g., 2-bromophenyl) slow enolate formation but are mitigated by cesium carbonate (Cs₂CO₃), which stabilizes the Z-enolate conformation.
  • Solvent Choice : Polar aprotic solvents (DMSO, MeCN) enhance dipolarophile reactivity in CuAAC by stabilizing transition states.
  • Temperature Control : Elevated temperatures (>60°C) promote side reactions, whereas room temperature maintains regioselectivity.

Q & A

Q. Table 1: Optimization of Critical Reaction Steps

StepKey ParametersYield Improvement Strategy
Azetidine couplingMicrowave, 50°C, 4hUse DMF as solvent
Triazole formationCuSO₄·5H₂O/sodium ascorbate, RT, 12hExcess alkyne (1.2 eq)
Final purificationEthyl acetate/hexane (3:7)Gradient elution

Advanced: How can contradictory data on biological activity across assays be resolved?

Answer:
Contradictions often arise from assay conditions (e.g., cell lines, concentration ranges). Methodological solutions include:

  • Dose-response standardization : Test across a 0.1–100 µM range in triplicate using MTT assays (e.g., in HeLa and MCF-7 cells) .
  • Target validation : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to suspected targets like kinase enzymes .
  • Metabolic interference checks : Pre-treat compounds with liver microsomes to identify metabolite-driven false positives .

Example Discrepancy Resolution:
If a compound shows activity in cell-based assays but not in enzymatic assays, evaluate membrane permeability via Caco-2 monolayer assays .

Basic: Which spectroscopic methods are most effective for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR confirms azetidine (δ 3.5–4.0 ppm) and pyrrolidinone (δ 2.2–2.8 ppm) protons. Use DMSO-d₆ for solubility .
  • HRMS : Electrospray ionization (ESI+) verifies molecular weight (calc. for C₂₁H₂₂BrN₅O₂: 472.09 g/mol) with <2 ppm error .
  • X-ray crystallography : Resolves stereochemistry of the triazole-azetidine junction (e.g., P2₁/c space group) .

Q. Table 2: Key Spectral Signatures

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Azetidine3.6–3.9 (m, 4H)55.2, 58.7
Triazole7.8 (s, 1H)142.5
2-Bromophenyl7.3–7.6 (m, 4H)122.1 (Br-C)

Advanced: What computational approaches predict binding affinity to protein targets?

Answer:

  • Molecular docking : Use AutoDock Vina with AMBER force fields to simulate interactions with kinases (e.g., EGFR). Prioritize poses with hydrogen bonds to azetidine carbonyl .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes (RMSD < 2 Å acceptable) .
  • QSAR models : Train on analogues (e.g., triazole-azetidine derivatives) to predict IC₅₀ values for new targets .

Case Study : Docking scores (<-8 kcal/mol) correlate with experimental IC₅₀ values (<10 µM) in kinase inhibition assays .

Basic: How to design a stability study under varying pH and temperature conditions?

Answer:

  • pH stability : Incubate compound (1 mg/mL) in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC (C18 column, 220 nm) .
  • Thermal stability : Heat samples (40–80°C) for 48h. Use TGA to detect decomposition points (>150°C indicates robustness) .
  • Light sensitivity : Expose to UV (254 nm) for 72h; >90% recovery via LC-MS confirms photostability .

Advanced: How to elucidate structure-activity relationships (SAR) for bromophenyl derivatives?

Answer:

  • Analog synthesis : Replace 2-bromophenyl with 4-fluorophenyl or methyl groups. Compare bioactivity .
  • Pharmacophore mapping : Identify critical moieties (e.g., triazole’s dipole moment) using Schrödinger’s Phase .
  • Free-energy perturbation : Calculate ΔΔG for substituent modifications (e.g., bromine vs. chlorine) .

Q. Table 3: SAR of Substituents

SubstituentIC₅₀ (µM, HeLa)Binding Affinity (KD, nM)
2-Bromophenyl8.2 ± 1.142 ± 3
4-Fluorophenyl12.5 ± 2.378 ± 6
3-Chlorophenyl9.8 ± 1.555 ± 4

Basic: What are validated protocols for in vitro cytotoxicity screening?

Answer:

  • Cell lines : Use adherent lines (HeLa, A549) and suspension lines (Jurkat) for broad profiling .
  • Assay setup : 96-well plates, 5,000 cells/well, 48h incubation. Measure viability via PrestoBlue fluorescence .
  • Controls : Include cisplatin (positive control) and DMSO (vehicle control). Z’ factor >0.5 ensures reliability .

Advanced: How to address low solubility in aqueous assays?

Answer:

  • Co-solvents : Use ≤0.1% DMSO or PEG-400. Validate via dynamic light scattering (DLS) for aggregation .
  • Prodrug design : Introduce phosphate esters at the pyrrolidinone carbonyl to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.2) for sustained release .

Basic: What are the best practices for scaling up synthesis from mg to gram quantities?

Answer:

  • Batch size : Increase gradually (100 mg → 1 g → 10 g) with strict temperature control (±2°C) .
  • Catalyst recycling : Recover Cu(I) catalysts via aqueous extraction to reduce costs .
  • Safety : Bromine handling requires fume hoods and quench protocols (NaHSO₃ solution) .

Advanced: How to integrate metabolomics data to interpret off-target effects?

Answer:

  • Metabolite profiling : Use LC-QTOF-MS to identify phase I/II metabolites in hepatocyte incubations .
  • Pathway analysis : Map metabolites to KEGG pathways (e.g., CYP450 inhibition) using MetaboAnalyst .
  • Off-target docking : Screen metabolites against unrelated targets (e.g., GPCRs) to predict toxicity .

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